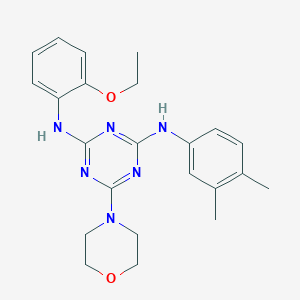
N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Characteristics
- Molecular Formula : C21H24N6O
- Molecular Weight : 392.46 g/mol
- CAS Number : 1179416-35-3
The compound features a triazine core structure substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O |
| Molecular Weight | 392.46 g/mol |
| CAS Number | 1179416-35-3 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
The anticancer activity is primarily attributed to its ability to interfere with key signaling pathways involved in cell growth and survival. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival .
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that the compound effectively inhibited the growth of melanoma cells with a GI50 value of 3.3×10−8 M, indicating potent activity against this cancer type .
- Another investigation highlighted its efficacy against breast cancer cell lines, showcasing a marked reduction in cell viability at concentrations as low as 10−7 M.
- In Vivo Studies :
Table 2: Summary of Biological Activities
| Activity Type | Cell Line/Model | Concentration (M) | Effect |
|---|---|---|---|
| In Vitro Antitumor | Melanoma (MALME-3M) | 3.3×10−8 | Growth inhibition |
| In Vitro Antitumor | Breast Cancer | 10−7 | Reduced cell viability |
| In Vivo Antitumor | Xenograft Model | N/A | Tumor volume reduction (60%) |
Eigenschaften
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-4-31-20-8-6-5-7-19(20)25-22-26-21(24-18-10-9-16(2)17(3)15-18)27-23(28-22)29-11-13-30-14-12-29/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCGGRUYHPVLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














